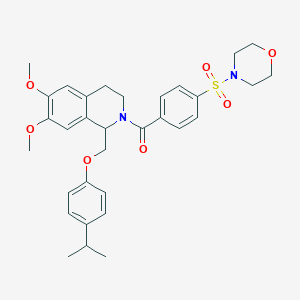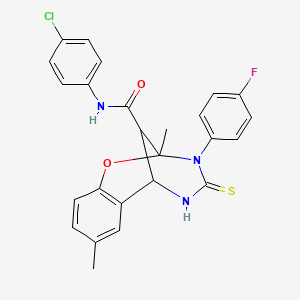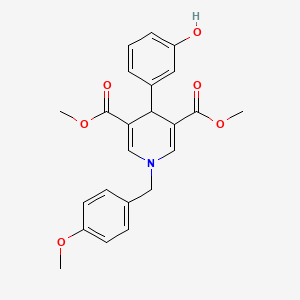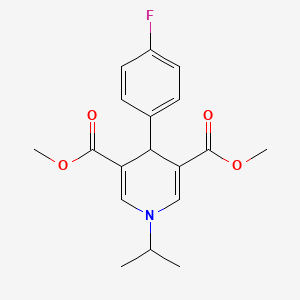![molecular formula C17H22N6 B11215813 N,N-dimethyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B11215813.png)
N,N-dimethyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a dimethylamino-propane side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine typically involves multiple stepsThe final step involves the attachment of the dimethylamino-propane side chain through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors and catalysts such as Raney-Ni can enhance the efficiency of the synthesis . Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize the conversion rates and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1,3-propanediamine: Shares the dimethylamino-propane side chain but lacks the pyrazolo[3,4-d]pyrimidine core.
N,N-dimethyl-N’-(3-methylphenyl)formamidine: Contains a similar aromatic group but differs in the core structure.
Uniqueness
N,N-dimethyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine is unique due to its combination of a pyrazolo[3,4-d]pyrimidine core with a dimethylamino-propane side chain. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C17H22N6 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine |
InChI |
InChI=1S/C17H22N6/c1-13-6-4-7-14(10-13)23-17-15(11-21-23)16(19-12-20-17)18-8-5-9-22(2)3/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,18,19,20) |
InChI Key |
ALEWWGUNJYGOKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B11215733.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11215737.png)
![[4-(3-Chlorophenyl)piperazin-1-yl][5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B11215739.png)


![3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B11215762.png)
![Diethyl 4-[2-(benzyloxy)phenyl]-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11215769.png)


![7-(3-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11215778.png)
![N-(2,4-difluorophenyl)tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxamide (non-preferred name)](/img/structure/B11215780.png)


![7-(4-bromophenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11215798.png)
